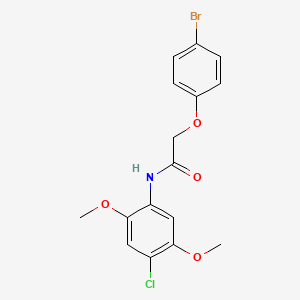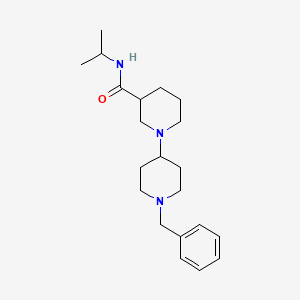![molecular formula C18H21FN2O B6105096 2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6105096.png)
2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine, also known as FPM, is a chemical compound that has been studied for its potential use in scientific research. This molecule is a member of the morpholine family, which is a class of organic compounds that have a cyclic amine structure. FPM has shown promise in a variety of research applications due to its unique properties and structure.
作用机制
The mechanism of action of 2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in a variety of cellular processes. This compound has been shown to bind to this receptor with high affinity, leading to changes in cellular signaling and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In particular, this compound has been shown to modulate calcium signaling in cells, which is important for a variety of cellular processes including muscle contraction and neurotransmitter release. This compound has also been shown to have potential as an analgesic, or pain-relieving, agent in animal models.
实验室实验的优点和局限性
One advantage of 2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in cells and tissues. Additionally, this compound has been shown to have a good safety profile in animal models, suggesting that it may have potential for use in humans. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine. One area of interest is in the development of more potent and selective sigma-1 receptor ligands, which could have potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling and function. Finally, studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
合成方法
2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with 6-methyl-2-pyridinemethanol in the presence of a catalyst. This reaction results in the formation of this compound, which can be purified using standard laboratory techniques.
科学研究应用
2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where this compound has been shown to have potential as a tool for studying the function of certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and mood regulation.
属性
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-14-3-2-4-17(20-14)12-21-9-10-22-18(13-21)11-15-5-7-16(19)8-6-15/h2-8,18H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWNFTLPVYXQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCOC(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6105019.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B6105022.png)
![1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6105047.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[(2,4-difluorophenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6105049.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B6105061.png)

![3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B6105073.png)
![ethyl 5-acetyl-4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6105091.png)
![1-(2-{3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6105094.png)
![2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6105103.png)
![5-(aminosulfonyl)-2,4-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6105109.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6105113.png)
![3-[5-methyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol](/img/structure/B6105119.png)
